2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate
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Overview
Description
2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxylate group and a hydroxyhexyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate typically involves the esterification of 2-methylcyclohexane-1-carboxylic acid with 6-hydroxyhexanol. This reaction is often catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or carboxylic acids.
Scientific Research Applications
2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylate and alcohol moieties, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexane-1-carboxylate: Lacks the hydroxyhexyl ester group.
6-Hydroxyhexyl acetate: Contains a simpler ester structure without the cyclohexane ring.
Cyclohexane-1,2-dicarboxylate: Features two carboxylate groups on the cyclohexane ring.
Uniqueness
2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring, a carboxylate group, and a hydroxyhexyl ester. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
110100-35-1 |
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Molecular Formula |
C15H25O5- |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-(6-hydroxyhexoxycarbonyl)-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H26O5/c1-15(9-5-4-8-12(15)13(17)18)14(19)20-11-7-3-2-6-10-16/h12,16H,2-11H2,1H3,(H,17,18)/p-1 |
InChI Key |
YVXDDFFGRBYVLL-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCCC1C(=O)[O-])C(=O)OCCCCCCO |
Origin of Product |
United States |
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